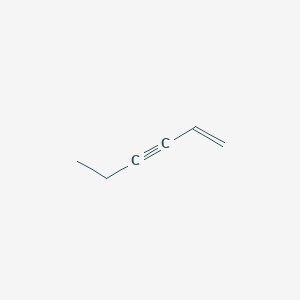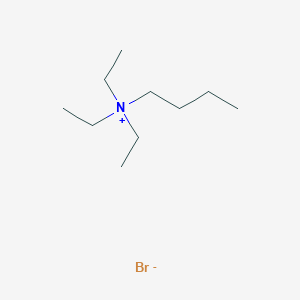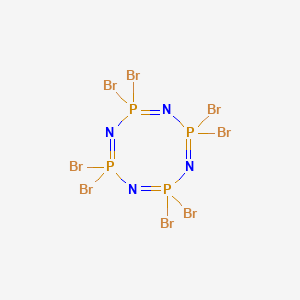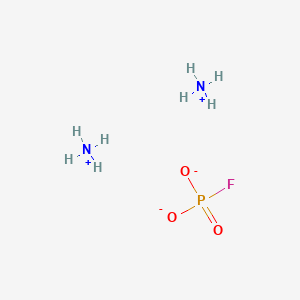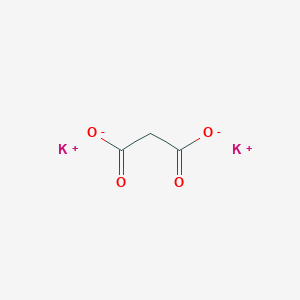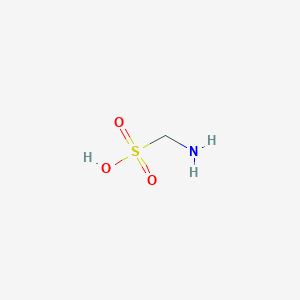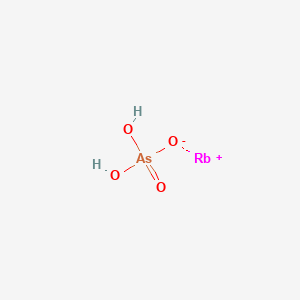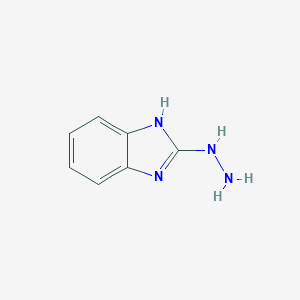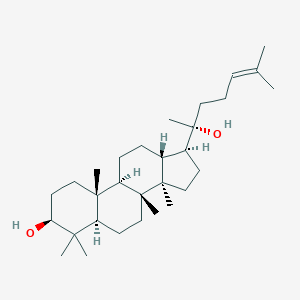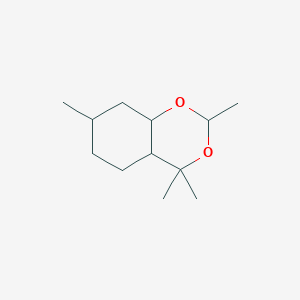
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin (HHCB) is a synthetic fragrance compound that is commonly used in personal care products, household cleaners, and air fresheners. It belongs to the family of polycyclic musks, which are known for their long-lasting scent and stability. Despite its widespread use, there is limited information available on the synthesis method, mechanism of action, and physiological effects of HHCB. In
Mécanisme D'action
The mechanism of action of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is not well-understood. It is believed to interact with olfactory receptors in the nose, leading to the perception of a pleasant odor. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has also been shown to have a weak affinity for estrogen receptors, although its physiological significance is unclear.
Effets Biochimiques Et Physiologiques
Limited studies have been conducted on the biochemical and physiological effects of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. It is considered to be a low-toxicity compound and is not expected to cause harm at typical exposure levels. However, some studies have suggested that Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin may have endocrine-disrupting properties and could potentially affect reproductive and developmental processes.
Avantages Et Limitations Des Expériences En Laboratoire
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a stable and easily synthesized compound, making it a useful tool for laboratory experiments. Its long-lasting fragrance properties and low toxicity profile make it a suitable alternative to other fragrances that may interfere with experimental results. However, the potential endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin should be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research on Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin. One area of interest is the development of more efficient and sustainable synthesis methods. Another area of focus is the investigation of the endocrine-disrupting properties of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin and its potential effects on human health. Additionally, the use of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin as a marker for environmental pollution and exposure assessment studies could be expanded to include more comprehensive monitoring and analysis. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Conclusion
In conclusion, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is a synthetic fragrance compound that is widely used in personal care and household products. While its synthesis method is well-established, there is limited information available on its mechanism of action and physiological effects. Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics and has potential applications in environmental monitoring and exposure assessment studies. Further research is needed to fully understand the properties and potential applications of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin.
Méthodes De Synthèse
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is synthesized by the condensation of 2,4,4,7-tetramethyl-5-hydroxy-1,3-dioxane with paraformaldehyde in the presence of a catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The synthesis method of Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin is well-established and has been optimized for large-scale production.
Applications De Recherche Scientifique
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been extensively studied for its fragrance properties and sensory characteristics. It is commonly used as a reference compound in odor evaluations and sensory panels. In addition, Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin has been used as a marker for environmental pollution and exposure assessment studies. It is known to be persistent in the environment and can be detected in water, sediment, and air samples.
Propriétés
Numéro CAS |
13162-41-9 |
|---|---|
Nom du produit |
Hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
2,4,4,7-tetramethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]dioxine |
InChI |
InChI=1S/C12H22O2/c1-8-5-6-10-11(7-8)13-9(2)14-12(10,3)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
IUAVIWFKLFEYLT-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C1)OC(OC2(C)C)C |
SMILES canonique |
CC1CCC2C(C1)OC(OC2(C)C)C |
Autres numéros CAS |
13162-41-9 |
Synonymes |
hexahydro-2,4,4,7-tetramethyl-4H-1,3-benzodioxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






